Methyl 4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzoate
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Overview
Description
4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzoic acid methyl ester is an aromatic ketone.
Scientific Research Applications
1. Chemical Reactions and Molecular Structures
Methyl 4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzoate has been studied for its role in various chemical reactions and molecular structures. For instance, its cyclization in the presence of bases leads to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, studies on the synthesis and characterisation of Schiff base-ester linkages involving disubstituted naphthalene ring systems have been conducted (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).
2. Photophysical Properties
Investigations into the photophysical properties of this compound, such as luminescence and quantum yields, are significant. In one study, introducing methoxy and cyano groups to the thiophenyl moiety of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate revealed unique luminescence properties dependent on the substituted group (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
3. Liquid Crystalline Properties
Several studies have explored the liquid crystalline properties of compounds structurally related to this compound. The mesomorphic behavior of certain derivatives has been examined, revealing classical nematic and smectic A phases (Kuboshita, Matsunaga, & Matsuzaki, 1991).
4. Biological Activities
The compound has also been studied for its biological activities. For example, it served as an important intermediate for the total synthesis of bisbibenzyls, which exhibit versatile biological activities (Lou Hong-xiang, 2012). Furthermore, derivatives of this compound have been prepared as novel anti-juvenile hormone agents, displaying significant biological effects on insect development (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
Properties
Molecular Formula |
C17H16O5 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C17H16O5/c1-20-15-5-3-4-13(10-15)16(18)11-22-14-8-6-12(7-9-14)17(19)21-2/h3-10H,11H2,1-2H3 |
InChI Key |
JAIZEZAFQYOPNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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